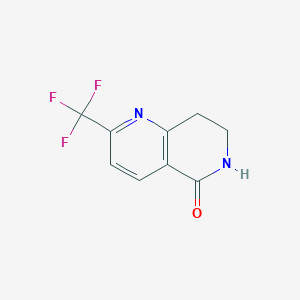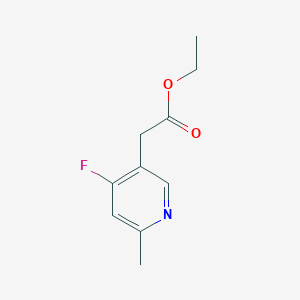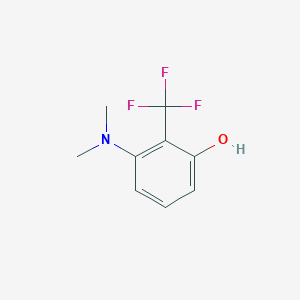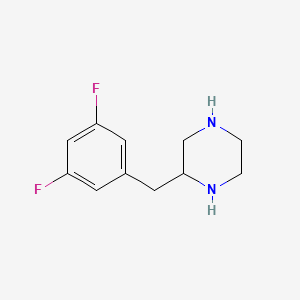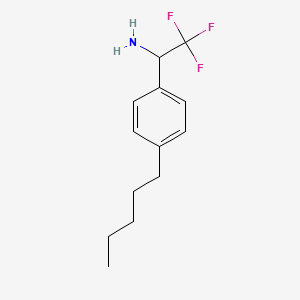
2,2,2-Trifluoro-1-(4-pentyl-phenyl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE is a fluorinated amine compound with the molecular formula C13H18F3N. This compound is characterized by the presence of a trifluoromethyl group and a pentyl-substituted phenyl ring, making it a unique and valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of trifluoroacetic acid (TFA) as a catalyst under microwave conditions . The reaction conditions often include the use of solvents like trifluoroethanol (TFE) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act on various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
(1R)-1-(4-Pentylphenyl)ethanamine: A structurally similar compound without the trifluoromethyl group.
Trifluoromethylated Amines: Other amines with trifluoromethyl groups, such as trifluoromethylphenylamines.
Uniqueness: (1R)-2,2,2-TRIFLUORO-1-(4-PENTYLPHENYL)ETHYLAMINE is unique due to the presence of both the trifluoromethyl group and the pentyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H18F3N |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-pentylphenyl)ethanamine |
InChI |
InChI=1S/C13H18F3N/c1-2-3-4-5-10-6-8-11(9-7-10)12(17)13(14,15)16/h6-9,12H,2-5,17H2,1H3 |
InChI Key |
LCQBQZDWOSWQPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


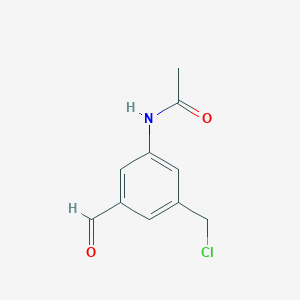

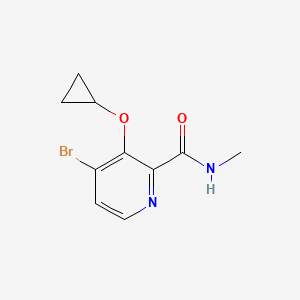

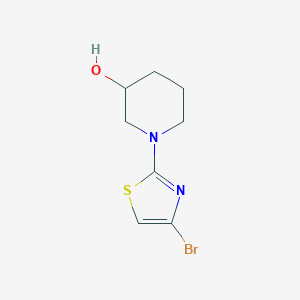

![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)
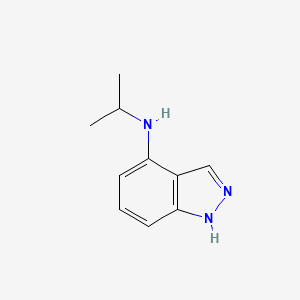
![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)
